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Compound of Interest

Compound Name: 2-Benzylazetidine hydrochloride

CAS No.: 1228452-96-7

Cat. No.: B1377570

Get Quote

Executive Summary: The Constrained Bioisostere
2-Benzylazetidine hydrochloride (CAS: 1228452-96-7) serves as a critical conformationally

restricted amine scaffold in modern medicinal chemistry. It is primarily utilized as a bioisostere

for pyrrolidine and piperidine rings to modulate the physicochemical properties (pKa,

lipophilicity) and metabolic stability of bioactive molecules.

While its intended utility often lies in targeting Monoamine Transporters (DAT/NET) or specific

bacterial pathways (e.g., mycolic acid biosynthesis in M. tuberculosis), the 2-benzylazetidine

moiety carries a distinct intrinsic liability profile. This guide analyzes the specific off-target

interactions driven by the high ring strain (~25 kcal/mol) and the lipophilic-cationic

pharmacophore of the benzyl-amine motif.

Primary vs. Off-Target Landscape
The pharmacological behavior of 2-Benzylazetidine is defined by its ability to position the

aromatic benzyl group in a rigid vector relative to the basic nitrogen.
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Intended Targets (On-Target)
Dopamine Transporter (DAT): The scaffold mimics the structural features of cocaine-like

inhibitors and GBR12909 analogs, blocking dopamine reuptake.

Mycobacterial MmpL3/Pks13: Recent studies (e.g., the BGAz series) identify 2-substituted

azetidines as potent inhibitors of cell envelope biogenesis in M. tuberculosis.

Off-Target Liabilities (The Risk Profile)
The combination of a basic nitrogen (protonated at physiological pH) and a lipophilic benzyl tail

creates a "privileged structure" for promiscuous binding.

Off-Target System Mechanism of Interaction Risk Level

hERG Potassium Channel

Pore Blockade: The protonated

nitrogen binds to

Tyr652/Phe656 in the hERG

pore, while the benzyl group

engages in

-stacking.

Critical

Adrenergic Receptors (

)

Pharmacophore Overlap: The

benzyl-amine motif mimics

norepinephrine, leading to

cardiovascular side effects

(vasoconstriction/dilation).

High

Sigma Receptors (

)

Hydrophobic Pocket Binding:

High affinity due to the rigid

lipophilic core; often implicated

in psychotomimetic effects.

Moderate

Mitochondrial Function

Membrane Disruption: Cationic

amphiphilic nature allows

accumulation in the

mitochondrial matrix,

potentially uncoupling

oxidative phosphorylation.

Low-Moderate
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Comparative Analysis: Ring Size & Selectivity
The choice between azetidine (4-membered), pyrrolidine (5-membered), and piperidine (6-

membered) rings fundamentally alters the off-target profile.

Table 1: Scaffold Comparison – Physicochemical &
Safety Metrics

Feature
2-Benzylazetidine

(4-Ring)
2-Benzylpyrrolidine

(5-Ring)
2-Benzylpiperidine

(6-Ring)

Ring Strain
~25 kcal/mol (High

Reactivity)
~5 kcal/mol (Stable) ~0 kcal/mol (Stable)

Basicity (pKaH)
Lower (~8.5–9.5) due

to s-character
Higher (~9.5–10.5) High (~10–11)

Lipophilicity (LogP)
Lower (Reduced

carbon count)
Moderate Higher

hERG Liability
High (Rigid fit into

pore)
Moderate Moderate-High

Metabolic Stability
High (Resistant to N-

dealkylation)
Moderate

Low (Prone to

oxidation)

Selectivity (DAT/NET)
High Specificity (Rigid

vector)
Promiscuous Promiscuous

Insight: The azetidine ring lowers the pKa compared to pyrrolidine, which should theoretically

reduce hERG binding (as the neutral fraction is higher). However, the rigidity of the benzyl

group in the 2-position often locks the molecule into a bioactive conformation that perfectly

matches the hERG pharmacophore, negating the pKa benefit.

Mechanism of Toxicity: The hERG Blockade
Pathway
The most critical off-target effect for 2-benzylazetidine derivatives is the inhibition of the human

Ether-à-go-go-Related Gene (hERG) channel, which leads to QT interval prolongation and

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377570?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential Torsades de Pointes.

2-Benzylazetidine (Protonated) hERG Channel Pore (Open State)Diffusion
Interaction: 

1. N+ binds Tyr652/Phe656
2. Benzyl group π-stacks

Trapping Channel BlockadeOcclusion Delayed Repolarization (Phase 3)Inhibition of IKr QT ProlongationClinical Outcome

Click to download full resolution via product page

Figure 1: Mechanistic pathway of hERG blockade by 2-benzylazetidine scaffolds.

Experimental Protocols for Validation
To validate the safety profile of a 2-benzylazetidine derivative, the following self-validating

protocols are recommended.

Protocol A: hERG Inhibition Assay (Automated Patch
Clamp)
Objective: Quantify the IC50 of the compound against the IKr current.

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

Solutions:

Extracellular: Tyrode’s solution (pH 7.4).

Intracellular: K-Aspartate based pipette solution.

Procedure:

Step 1: Establish whole-cell configuration (Seal resistance > 1 GΩ).

Step 2: Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV for 2s (activates

channels), then repolarize to -50 mV (elicits tail current).

Step 3: Perfusion: Apply vehicle (0.1% DMSO) for 3 min to establish baseline.

Step 4: Apply 2-Benzylazetidine hydrochloride (concentration ladder: 0.1, 1, 10, 30 µM).
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Step 5: Washout with positive control (E-4031, 100 nM) to confirm channel sensitivity.

Data Analysis: Calculate % inhibition of peak tail current.

Acceptance Criteria: >20% inhibition at 10 µM indicates a "High Risk" scaffold requiring

structural modification.

Protocol B: Radioligand Binding Profiling (Selectivity)
Objective: Determine the Selectivity Index (SI) between DAT and off-targets (Sigma-1).

Preparation: Membrane homogenates from rat brain or transfected HEK cells.

Ligands:

DAT: [3H]WIN 35,428.

Sigma-1:-Pentazocine.

Incubation:

Incubate 2-Benzylazetidine (1 nM – 10 µM) with membranes and radioligand for 120 min

at 25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

Calculation:

Selectivity Index:

. An SI < 10 suggests poor selectivity.

Mitigation Strategies
If your 2-benzylazetidine derivative shows significant off-target effects, employ these medicinal

chemistry strategies:

Reduce Basicity: Introduce an electron-withdrawing group (e.g., fluorine) on the azetidine

ring (C-3 position) to lower the pKa of the nitrogen, reducing affinity for the hERG pore.
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Steric Hindrance: Add a methyl group at the alpha-position of the benzyl linker. This disrupts

the flat

-stacking capability required for off-target adrenergic binding without necessarily destroying
DAT affinity.

Zwitterionic Approach: Incorporate a carboxylic acid or polar tail to reduce overall lipophilicity

(LogD), preventing mitochondrial accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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